(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide
Descripción
Propiedades
IUPAC Name |
(E)-2-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-27(25,12-10-14-5-2-1-3-6-14)19-13-18-21-20-17-9-8-15(22-23(17)18)16-7-4-11-26-16/h1-12,19H,13H2/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVPRJLFPZOKDH-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound based on recent research findings, including its pharmacological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The structure includes a phenyl group, a thiophene moiety, and a triazolo-pyridazine framework, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to (E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide have shown activity against various bacterial strains. One study reported that certain triazole derivatives demonstrated inhibitory concentrations against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research on related triazole derivatives has revealed their effectiveness against cancer cell lines. For example, triazolethiones have been shown to exert cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values as low as 6.2 μM . The incorporation of the thiophene ring may enhance these effects due to its known interactions with cellular targets.
Anti-inflammatory Activity
The sulfonamide group in the compound is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways effectively. In one study, certain sulfonamide derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .
The biological activity of (E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors implicated in inflammation and cancer progression.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
Case Studies
Several studies have explored the biological activities of compounds structurally related to (E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide:
- Study on Antitubercular Agents : A series of substituted triazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, revealing promising results .
- Anticancer Screening : Research involving triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including breast and colon cancers .
Data Summary Table
Aplicaciones Científicas De Investigación
Based on the search results, there is no information available regarding the applications of the compound "(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide." The search results describe the synthesis, characterization, and applications of related compounds, such as thiophene derivatives, triazole derivatives, and triazine derivatives, but do not provide any information about the specific compound mentioned in the query .
Specifically, the search results discuss:
- The crystal structure of N,N'-(6-(thiophen-2-yl)-1,3,5-triazine-2,4 .
- The synthesis and anticancer evaluation of new 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives .
- The identification of 2-(thiophen-2-yl)acetic acid-based lead compounds .
- The synthesis, biological activity, and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines .
- The structure and properties of 2-phenyl-6-(thiophen-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one .
- The synthesis, characterization, and bioassay of novel substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines .
Análisis De Reacciones Químicas
2.2. Thiophene Functionalization
The thiophene moiety is introduced via Pd-catalyzed cross-coupling reactions :
-
Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling attaches thiophen-2-yl groups to the pyridazine ring .
Key Conditions :
Sulfonamide Side-Chain Reactions
The ethenesulfonamide group undergoes:
-
Nucleophilic Substitution : Reacts with amines or alcohols under basic conditions (e.g., K₂CO₃/DMF) .
-
Oxidation : Sulfonamide sulfur can oxidize to sulfones using H₂O₂ or mCPBA .
Example Reaction :
4.1. Pd-Catalyzed C–H Activation
The thiophene and triazole rings participate in regioselective C–H functionalization :
Notable Example :
4.2. Electrophilic Substitution
Thiophene’s sulfur atom directs electrophilic attacks (e.g., bromination or nitration) at the α-position .
Stability and Degradation Pathways
-
Hydrolysis : The sulfonamide bond is susceptible to acidic/basic hydrolysis, yielding sulfonic acids and amines .
-
Photodegradation : UV exposure induces cleavage of the ethene double bond .
Key Data Tables
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazolopyridazine Cyclization | EtOH, 80°C, 24 h | 76 | |
| Thiophene Coupling | PdCl(C₃H₅)(dppb), KOAc, 150°C | 74 | |
| Sulfonamide Substitution | K₂CO₃, DMF, rt, 12 h | 68 |
Table 2: Spectral Data for Key Intermediates
| Compound | IR (cm⁻¹) | (δ, ppm) |
|---|---|---|
| Hydrazone Intermediate | 1631 (C=N), 1722 (C=O) | 7.18 (thiophene H), 4.93 (pyrimidine H) |
| Final Product | 3271 (N–H), 1739 (S=O) | 8.02 (ethene H), 6.84 (phenyl H) |
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Key Compounds
Key Observations
a) Core Heterocycle Differences
- Triazolo-pyridazine vs. Benzothiazole : The target compound and those in and share the [1,2,4]triazolo[4,3-b]pyridazine core, which offers a planar, electron-deficient scaffold conducive to kinase inhibition . In contrast, ’s benzothiazole derivatives exhibit a sulfur-containing bicyclic system, often associated with antimicrobial activity .
b) Substituent Profiles
- Sulfonamide vs. Acetamide/Carboxamide: The target’s ethenesulfonamide group differs from the acetamide () and carboxamide () moieties.
- Thiophene vs.
c) Stereochemical Considerations
The (E)-configuration of the target’s ethenyl-phenyl group may impose spatial constraints, reducing conformational flexibility compared to the freely rotating ethyl group in ’s compound. This could enhance selectivity for planar binding pockets .
Implications for Drug Design
- Bioactivity : While activity data are absent in the evidence, triazolo-pyridazine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, ALK) due to their ATP-mimetic core . The trifluoromethyl group in ’s compounds suggests optimization for potency and bioavailability .
- Solubility and Metabolism : The sulfonamide group in the target and ’s compound may improve aqueous solubility compared to ’s carboxamide. However, the ethyl group in could enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
